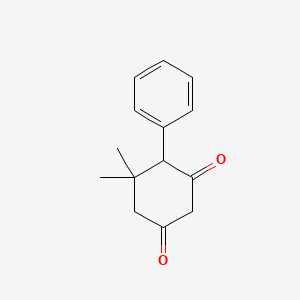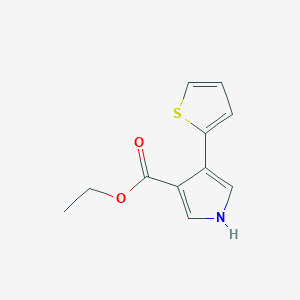
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate
描述
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that combines the structural features of both thiophene and pyrrole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate typically involves the condensation of thiophene derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thiophene and pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced thiophene or pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene or pyrrole derivatives.
科学研究应用
ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用机制
The mechanism of action of ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds such as 2-thiophenecarboxylic acid and 3-thiophenemethanol share structural similarities with ethyl 4-(2-thienyl)-1H-pyrrole-3-carboxylate.
Pyrrole Derivatives: Compounds like 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-3-carboxylic acid ethyl ester are structurally related.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and pyrrole rings, which confer distinct chemical and biological properties.
属性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC 名称 |
ethyl 4-thiophen-2-yl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-2-14-11(13)9-7-12-6-8(9)10-4-3-5-15-10/h3-7,12H,2H2,1H3 |
InChI 键 |
LAKFSPFALFSPLO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC=C1C2=CC=CS2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


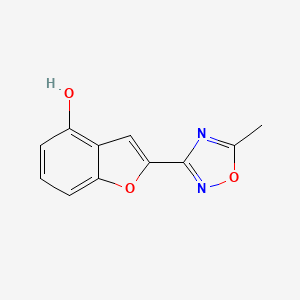
![2-ethynyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8354935.png)
![2-Propionyl-(6-methyl-6-azabicylo[3.2.2]non-2-ene)](/img/structure/B8354948.png)
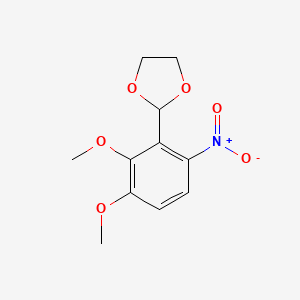
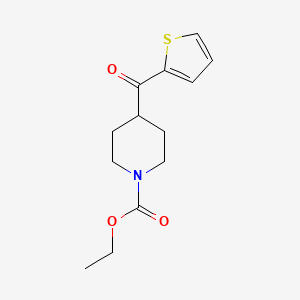
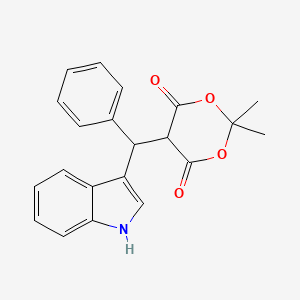



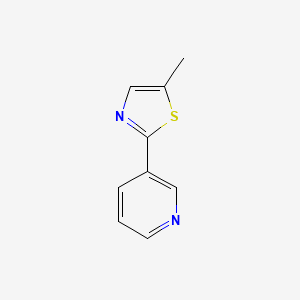
![2-Phenyl-2H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8355003.png)
